

Application Note: Solid-Phase Extraction of Bisoprolol-d5 from Human Urine

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Compound of Interest

Compound Name: *Bisoprolol-d5*

Cat. No.: *B562892*

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Introduction

Bisoprolol is a selective beta-1 adrenergic receptor antagonist widely used in the management of cardiovascular diseases, most notably hypertension. The quantitative analysis of bisoprolol and its metabolites in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and anti-doping control. **Bisoprolol-d5**, a stable isotope-labeled analog, is the preferred internal standard for quantitative assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical properties and distinct mass, which allows for accurate correction of matrix effects and procedural losses.

This application note details a robust and reliable solid-phase extraction (SPE) method for the selective extraction and concentration of **bisoprolol-d5** from human urine prior to LC-MS/MS analysis. The protocol utilizes a mixed-mode cation exchange SPE sorbent, which combines reversed-phase and strong cation exchange retention mechanisms for enhanced selectivity and cleanup.

Experimental Protocols

Materials and Reagents

- SPE Device: Mixed-mode strong cation exchange (MCX) SPE cartridges, 30 mg / 1 mL
- Reagents:
 - Methanol (HPLC grade)

- Acetonitrile (HPLC grade)
- Ammonium hydroxide (NH₄OH), concentrated (28-30%)
- Formic acid (HCOOH), 88%
- Ammonium acetate (CH₃COONH₄)
- β-glucuronidase enzyme (from *Helix pomatia* or recombinant)
- **Bisoprolol-d5** standard
- Ultrapure water
- Equipment:
 - SPE vacuum manifold
 - Centrifuge
 - Vortex mixer
 - pH meter
 - Analytical balance
 - LC-MS/MS system

Sample Preparation and Enzymatic Hydrolysis

To account for conjugated bisoprolol metabolites, an enzymatic hydrolysis step is performed.

- Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
- Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
- Transfer 1 mL of the supernatant to a clean centrifuge tube.

- Spike the urine sample with the internal standard, **bisoprolol-d5**, to a final concentration of 100 ng/mL.
- Adjust the pH of the urine sample to 5.0 using 1 M ammonium acetate buffer.
- Add 20 μ L of β -glucuronidase enzyme solution.
- Incubate the mixture at 37°C for 4 hours to ensure complete hydrolysis of glucuronide conjugates.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- After incubation, allow the sample to cool to room temperature.
- Dilute the hydrolyzed urine sample with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).[\[5\]](#)

Solid-Phase Extraction Protocol

The following protocol is based on a mixed-mode cation exchange mechanism.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol.
- Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).[\[5\]](#)
- Loading: Load the pre-treated urine sample (approximately 2 mL) onto the SPE cartridge at a slow and steady flow rate (1-2 mL/min).
- Washing:
 - Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0) to remove hydrophilic interferences.[\[5\]](#)
 - Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.[\[5\]](#)
- Elution: Elute the **bisoprolol-d5** from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[\[5\]](#)
- Dry-down and Reconstitution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

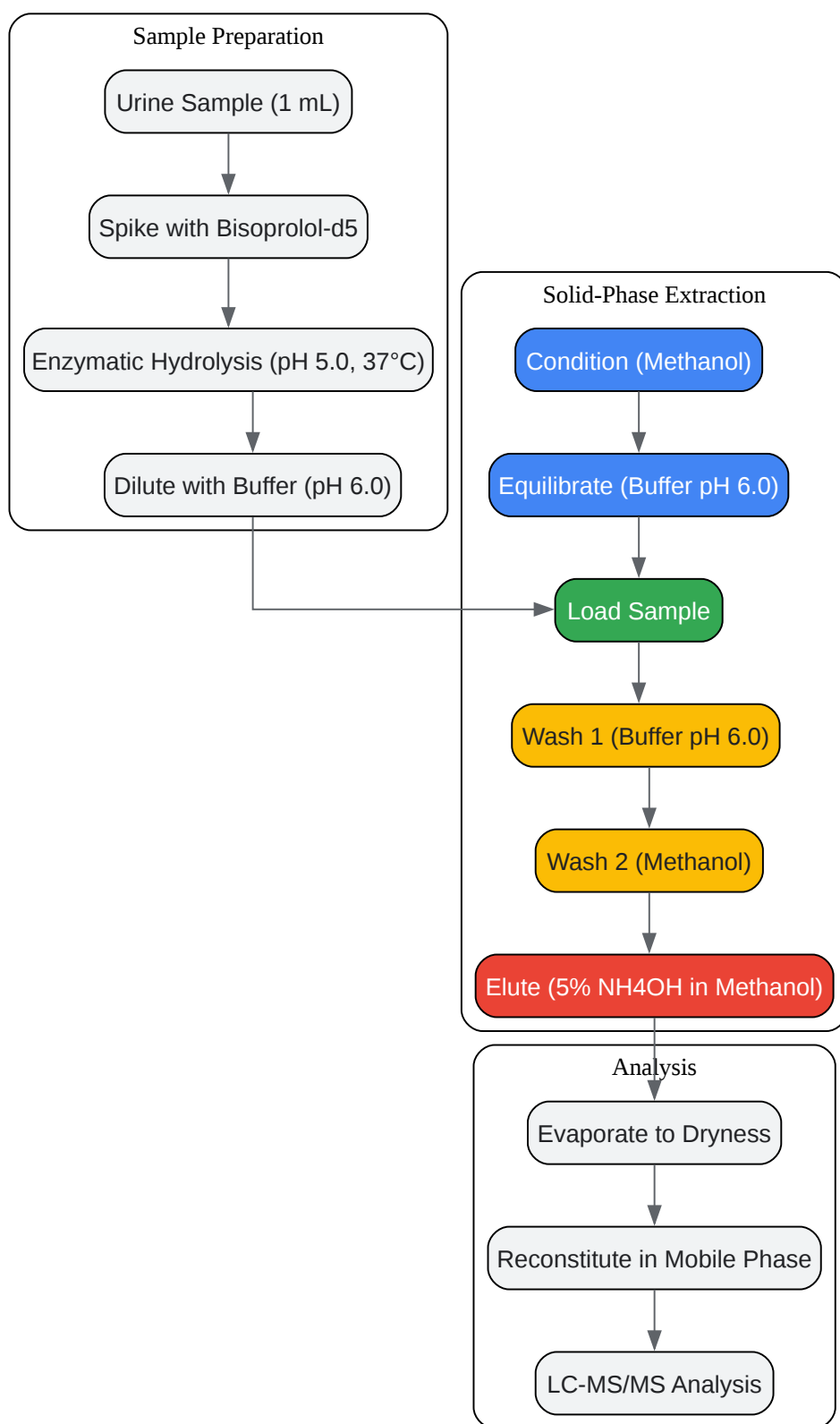
- LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions.
- Flow Rate: 0.3-0.5 mL/min
- Injection Volume: 5-10 µL
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MS/MS Detection: Multiple Reaction Monitoring (MRM)
 - Bisoprolol: m/z 326.3 → 116.3
 - **Bisoprolol-d5** (Internal Standard): m/z 331.3 → 121.3

Data Presentation

The following table summarizes the expected quantitative performance of this SPE method for the analysis of bisoprolol from urine. These values are representative and based on typical performance for similar analytes and methods.

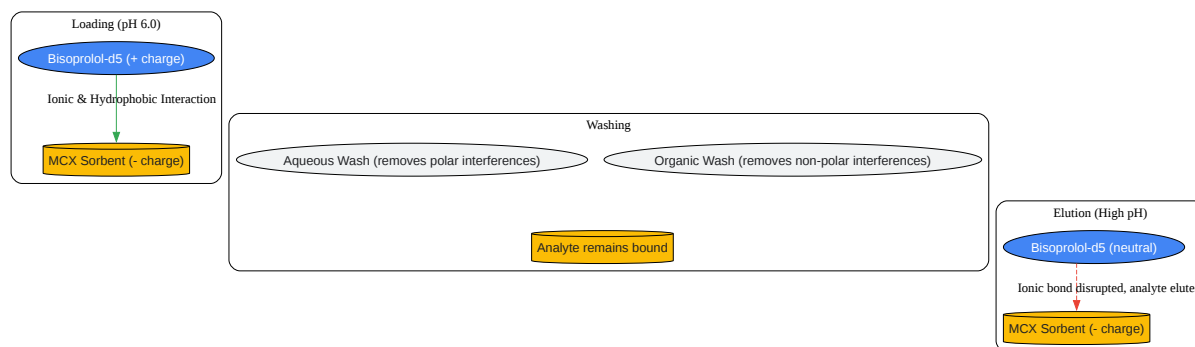
Parameter	Bisoprolol	Bisoprolol-d5
Recovery	> 90%	> 90%
Matrix Effect	< 15%	< 15%
Lower Limit of Quantification (LLOQ)	1 ng/mL	N/A
Upper Limit of Quantification (ULOQ)	500 ng/mL	N/A
Intra-day Precision (%RSD)	< 10%	N/A
Inter-day Precision (%RSD)	< 15%	N/A
Accuracy (%Bias)	± 15%	N/A

Visualizations



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Caption: Experimental workflow for the extraction and analysis of **Bisoprolol-d5** from urine.



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Caption: Mechanism of mixed-mode cation exchange SPE for **Bisoprolol-d5**.

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